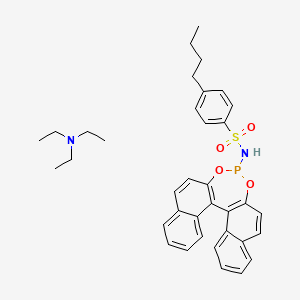
4-Butyl-N-[(11bR)-dinaphtho[2,1-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its chiral phosphine ligand, which plays a crucial role in enantioselective synthesis, making it valuable in asymmetric synthesis with high yield and enantioselective results.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct involves several steps, starting with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core. This core is then functionalized with a butyl group and a benzenesulfonamide moiety. The final step involves the addition of triethylamine to form the adduct. The reaction conditions typically include the use of inert atmospheres, controlled temperatures, and specific solvents to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials. Quality control measures such as NMR, HPLC, and GC are employed to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct has several scientific research applications:
Chemistry: Used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its high enantioselectivity and yield.
Mechanism of Action
The mechanism of action of 4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct involves its role as a chiral phosphine ligand. It facilitates enantioselective synthesis by coordinating with metal catalysts, thereby influencing the stereochemistry of the reaction. The molecular targets include various metal centers, and the pathways involved are primarily related to asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
- (11bR)-2,6-Bis(4-(tert-butyl)phenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide .
- (11bS)-N-Diphenymethyl-N-cinnamyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine .
Uniqueness
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct is unique due to its specific structural configuration, which imparts high enantioselectivity and yield in asymmetric synthesis. Its combination of a butyl group, benzenesulfonamide moiety, and triethylamine adduct distinguishes it from other similar compounds.
Properties
Molecular Formula |
C36H41N2O4PS |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
4-butyl-N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzenesulfonamide;N,N-diethylethanamine |
InChI |
InChI=1S/C30H26NO4PS.C6H15N/c1-2-3-8-21-13-17-24(18-14-21)37(32,33)31-36-34-27-19-15-22-9-4-6-11-25(22)29(27)30-26-12-7-5-10-23(26)16-20-28(30)35-36;1-4-7(5-2)6-3/h4-7,9-20,31H,2-3,8H2,1H3;4-6H2,1-3H3 |
InChI Key |
KHNKDOMQKHCNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















